1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride is a chemical compound that features a piperazine moiety linked to a 5-methyl-1,2-oxazole-4-carbonyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological applications. The hydrochloride form enhances its solubility and stability, making it suitable for various formulations.
This compound can be classified as a heterocyclic organic compound, specifically a piperazine derivative with a carbonyl functional group attached to an oxazole ring. It is synthesized through organic reactions involving piperazine and oxazole derivatives, and it may possess biological activities that warrant further investigation.
The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride typically involves the following steps:
These methods can be optimized based on reaction conditions such as temperature, solvent choice, and catalysts used to improve yield and purity.
The molecular structure of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride can be represented as follows:
The presence of these functional groups suggests potential interactions with biological targets.
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride may participate in various chemical reactions due to its functional groups:
These reactions can be exploited for further modifications to enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride is not fully elucidated but may involve:
Further studies are necessary to clarify its exact mechanism and potential therapeutic applications.
Relevant data on these properties can assist in determining suitable storage conditions and formulation strategies.
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride has potential applications in:
Research into this compound could lead to new therapeutic agents with improved efficacy and safety profiles. Further exploration of its biological activities will enhance understanding of its potential applications in medicine.
The 5-methyl-1,2-oxazole-4-carbonyl moiety serves as the critical heterocyclic component in the target compound. Regioselective construction of this scaffold predominantly employs two methodologies:
β-Enamino Ketoester Cyclocondensation: Reaction of β-enamino ketoesters (e.g., from azetidine, pyrrolidine, or piperidine enamines) with hydroxylamine hydrochloride yields regioisomerically pure methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. This route proceeds via hydroxylamine nucleophilic attack on the enone carbonyl, forming oxime intermediate E, followed by cyclodehydration. The exclusive formation of the 5-substituted regioisomer (65% yield) is confirmed by 15N NMR, which shows characteristic 2JHN coupling (13–15 Hz) between H-3 (δ 8.50 ppm) and N-2 (δ −0.6 ppm), alongside X-ray crystallography [1] [8].
Cornforth Pathway: An alternative approach involves cyclization of potassium methyl α-[(methoxyethylidene)amino]-β-hydroxyacrylate in refluxing acetic acid/acetic anhydride. This method affords 4-methoxycarbonyl-2-methyloxazole in 38–58% yield after distillation purification. Regiochemistry is confirmed by distinctive 1H NMR signals: δ 2.31 (s, 3H, CH3), 3.70 (s, 3H, OCH3), 7.97 (s, 1H, H-5) [4].
Table 1: Comparative Analysis of Regioselective Synthesis Methods
Method | Starting Materials | Reaction Conditions | Yield (%) | Regiochemical Proof |
---|---|---|---|---|
β-Enamino Ketoester Route | β-Enamino ketoester, NH2OH·HCl | Solvent-dependent, 80–100°C | 65 | 15N NMR, X-ray diffraction |
Cornforth Cyclization | Potassium hydroxyacrylate derivative | AcOH/Ac2O reflux | 38–58 | 1H NMR (H-5 signal) |
Acylation of piperazine with 5-methyl-1,2-oxazole-4-carbonyl chloride constitutes the pivotal bond-forming step. Key coupling strategies include:
Acyl Chloride Route: Treatment of 5-methyl-1,2-oxazole-4-carbonyl chloride (PubChem CID: 2759917) with piperazine in dichloromethane (DCM) at 0–25°C achieves >85% acylation efficiency. Triethylamine (TEA, 2.0 equiv) is essential for acid scavenging. This method generates minimal byproducts but requires strict anhydrous conditions due to acyl chloride hydrolysis sensitivity [5] [10].
Carbodiimide-Mediated Coupling: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) enables acylation at 25°C. While avoiding moisture sensitivity, this route necessitates post-reaction filtration to remove urea precipitates, reducing yields to 70–75% .
Carbonyl Diimidazole (CDI) Activation: Reaction of the oxazole-4-carboxylic acid with CDI (1.2 equiv) in THF, followed by piperazine addition, provides 90% conversion within 2 hours at 60°C. Imidazole byproducts are water-soluble, simplifying purification. This atom-economical approach is optimal for avoiding genotoxic impurities [6].
Table 2: Performance Metrics of Coupling Reagents in Piperazine Acylation
Reagent System | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Byproducts | Atom Economy (%) |
---|---|---|---|---|---|
Acyl Chloride/TEA | 1–2 | 0–25 | >85 | HCl (scavenged by TEA) | 91 |
DCC/NHS | 12 | 25 | 70–75 | Dicyclohexylurea | 78 |
CDI | 2 | 60 | 90 | Imidazole | 95 |
Conversion of the free base to 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride requires meticulous control of crystallization parameters:
Solvent Selection: Anti-solvent crystallization using ethyl acetate/hexane mixtures (3:1 v/v) yields fine powders with 92% recovery. Alternatively, acetone/water (4:1 v/v) at −20°C furnishes prismatic crystals suitable for X-ray analysis. Storage stability is enhanced when residual water is <0.5% w/w [3] [10].
Acidification Protocol: Gradual addition of concentrated HCl (1.05 equiv) to the free base in anhydrous ethanol at 5°C prevents localized degradation. The optimal endpoint pH is 2.5–3.0, monitored by in-line FTIR to detect carbonyl protonation [4].
Polymorph Control: Slow cooling (0.5°C/min) from saturated ethanol solutions yields Form I, characterized by a melting point of 215–217°C and distinct PXRD peaks at 2θ = 12.8°, 15.4°, 17.2°. Rapid quenching produces metastable Form II (m.p. 203–205°C), which converts to Form I upon heating to 190°C [1] [3].
Sustainable synthesis leverages innovative technologies to minimize environmental impact:
Catalytic Reaction Media: Deep eutectic solvents (DES) composed of choline chloride/urea (1:2 molar ratio) enable the one-pot oxazole formation and acylation at 80°C. This system achieves 88% yield while allowing DES recovery (>95%) via aqueous extraction. The process mass intensity (PMI) is reduced to 8.7 vs. 32 for conventional solvents [7] [8].
Continuous Flow Processing: Tubular reactors facilitate the exothermic acyl chloride coupling at 50°C residence time (τ = 120 s), eliminating batch-scale cooling limitations. Integrated membrane separation removes HCl in real-time, pushing conversion to >98% with 50% reduction in solvent consumption [7].
Energy-Efficient Activation: Microwave irradiation (150 W, 100°C) during oxazole ring formation via van Leusen synthesis reduces reaction time from 12 hours to 25 minutes. Sonochemical crystallization at 40 kHz accelerates hydrochloride salt nucleation, yielding uniform particles (D90 < 20 µm) without milling [7].
Table 3: Green Metrics Comparison for Manufacturing Processes
Parameter | Batch Process (Traditional) | DES-Mediated Process | Continuous Flow Process |
---|---|---|---|
Overall Yield (%) | 65 | 88 | 92 |
E-Factor* | 48 | 11 | 9 |
Energy Consumption (kW·h/kg) | 820 | 290 | 190 |
Solvent Recovery (%) | 0 | 95 | 99 |
E-Factor = Total waste (kg) / Product (kg) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2